1-Oxa-8-azaspiro[4.5]decan-3-amine 1-Oxa-8-azaspiro[4.5]decan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18207100
InChI: InChI=1S/C8H16N2O/c9-7-5-8(11-6-7)1-3-10-4-2-8/h7,10H,1-6,9H2
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

1-Oxa-8-azaspiro[4.5]decan-3-amine

CAS No.:

Cat. No.: VC18207100

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

1-Oxa-8-azaspiro[4.5]decan-3-amine -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 1-oxa-8-azaspiro[4.5]decan-3-amine
Standard InChI InChI=1S/C8H16N2O/c9-7-5-8(11-6-7)1-3-10-4-2-8/h7,10H,1-6,9H2
Standard InChI Key LCIHOMYWNFSJRP-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CC(CO2)N

Introduction

Structural and Physicochemical Properties

The molecular formula of 1-oxa-8-azaspiro[4.5]decan-3-amine is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol . Its spirocyclic architecture consists of a piperidine ring fused to a tetrahydrofuran moiety via a shared sp³-hybridized carbon atom (Figure 1). The amine group at position 3 and the oxygen atom at position 1 create a polar, water-soluble scaffold amenable to derivatization.

Key Physical Properties

PropertyValueSource
CAS Number1434247-10-5
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityLikely polar solvents

The absence of reported melting/boiling points suggests challenges in isolation or stability under standard conditions. Computational models predict a pKa of ~9.5 for the amine group, enabling salt formation for purification .

Synthesis Methodologies

Traditional Azide-Mediated Synthesis

The original racemic synthesis involved a multi-step sequence starting from Boc-protected piperidinone :

  • Allylation: Reaction with allyl zinc bromide yields alkenyl-alcohol intermediate.

  • Bromination/Cyclization: Bromine addition and base-mediated cyclization form the spirocyclic bromide.

  • Azide Displacement: Sodium azide substitution introduces an azide group.

  • Staudinger Reduction: Triphenylphosphine reduces the azide to the primary amine .

This method produced multigram quantities but faced scalability issues due to hazardous azide intermediates .

Continuous Flow Optimization

To mitigate risks, a continuous flow process was developed (Scheme 1) :

  • Step 1: Azide formation at 150°C for 10 minutes (vs. 24 hours in batch).

  • Step 2: In-line Staudinger reduction with triphenylphosphine at 100°C.

  • Step 3: Hydrolysis and extraction to isolate the amine .

This approach reduced azide exposure and improved throughput, enabling 580 g-scale production .

Enantioselective Biocatalytic Synthesis

Chiral synthesis employed ω-transaminases (ATA-200/ATA-113) to achieve >99% enantiomeric excess (ee) :

  • Substrate: Ketone precursor derived from spirocyclic intermediate.

  • Conditions: 2 mg/mL enzyme, 50 mg/mL substrate, 40°C, pH 8.0.

  • Yield: 82% with 97.8% ee after salt formation with (+)-D-pyroglutamic acid .

Comparative studies showed optimal conversion at 35°C and 25 mg/mL substrate loading .

Pharmaceutical Applications

Sigma Receptor Targeting

Derivatives of 1-oxa-8-azaspiro[4.5]decan-3-amine exhibit high affinity for σ₁ receptors (Ki = 2.1 nM) . Fluorinated analogs like DA-31689 were developed as positron emission tomography (PET) tracers for brain imaging, demonstrating rapid blood-brain barrier penetration and specific σ₁ binding .

Synthetic Versatility

The amine group facilitates diverse derivatizations:

  • N-Alkylation: N,N-Dimethyl analogs (PubChem CID: 121229738) show altered receptor selectivity .

  • Boc Protection: tert-Butoxycarbonyl shielding enables further functionalization .

Future Directions

  • In Vivo Pharmacokinetics: Metabolic stability and bioavailability studies of lead analogs.

  • New Enzymatic Routes: Engineering transaminases for improved activity under industrial conditions.

  • Hybrid Flow-Biocatalysis: Integrating continuous synthesis with enzymatic resolution.

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